Technical Profile: 3-Amino-5-methylpyridin-2-ol Hydrochloride
Technical Profile: 3-Amino-5-methylpyridin-2-ol Hydrochloride
This technical guide provides an in-depth analysis of 3-Amino-5-methylpyridin-2-ol hydrochloride , a critical heterocyclic scaffold in medicinal chemistry.
Core Identity & Chemical Significance
3-Amino-5-methylpyridin-2-ol hydrochloride (often referenced by its tautomer 3-Amino-5-methylpyridin-2(1H)-one hydrochloride ) is a functionalized pyridine derivative used primarily as a pharmacophore in the development of kinase inhibitors and peptidomimetics.
Its structural value lies in its bifunctional nature :
-
Hydrogen Bond Donor/Acceptor Motif: The lactam (pyridone) face mimics the peptide bond, making it an ideal bioisostere for amide backbones.
-
Orthogonal Reactivity: The C3-amino group allows for derivatization (e.g., amide coupling, reductive amination) without disrupting the core aromaticity required for
-stacking interactions in protein active sites.
| Property | Data |
| CAS Number (Free Base) | 52334-51-7 |
| IUPAC Name | 3-Amino-5-methylpyridin-2(1H)-one hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 124.14 (Free Base) / 160.60 (HCl Salt) |
| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents (DCM, Hexanes). |
| pKa (Predicted) | ~3.5 (Pyridine N), ~9.0 (Phenolic OH/NH) |
Tautomeric Equilibrium: The "Pyridone" Dominance
A critical concept for researchers is the tautomeric equilibrium. While often named as a "pyridin-2-ol" (enol form), this compound exists predominantly as the pyridin-2(1H)-one (keto form) in both solid state and solution (polar solvents like DMSO/Water).
Why this matters:
-
Drug Design: Docking studies must utilize the pyridone tautomer to accurately model hydrogen bonding networks (e.g., with the hinge region of kinases).
-
Reactivity: Electrophilic attacks occur at the nitrogen (N1) or oxygen depending on conditions, but the "ol" nomenclature can be misleading regarding its nucleophilicity.
Caption: The equilibrium strongly favors the pyridone form due to the stability of the amide-like resonance, essential for its role as a peptide bond mimic.
Synthetic Pathways & Manufacturing
The synthesis of the hydrochloride salt typically proceeds via the nitration of a methyl-pyridone precursor followed by reduction. The choice of reagents is dictated by the need to avoid over-reduction of the pyridine ring.
Step-by-Step Protocol
-
Nitration (Regioselective):
-
Precursor: 5-Methyl-2(1H)-pyridone.
-
Reagents: Fuming HNO
, H SO . -
Mechanism: Electrophilic aromatic substitution. The 2-oxo group directs the nitro group to the ortho position (C3). The C5-methyl group sterically hinders the C6 position and electronically reinforces C3 activation.
-
Intermediate: 3-Nitro-5-methyl-2(1H)-pyridone.
-
-
Reduction (Chemoselective):
-
Method A (Catalytic): H
(1 atm), 10% Pd/C, Methanol. Note: Controlled conditions are required to prevent reduction of the pyridine ring. -
Method B (Chemical): Iron powder (Fe), NH
Cl or HCl (Bechamp reduction). This is preferred for scale-up as it is strictly chemoselective for the nitro group.
-
-
Salt Formation:
-
Protocol: The crude amine is dissolved in dry ethanol or dioxane. 4M HCl in dioxane is added dropwise at 0°C. The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold ether to remove colored impurities.
-
Caption: Synthetic route prioritizing regioselectivity during nitration and chemoselectivity during reduction to preserve the heterocyclic core.
Analytical Characterization
To validate the identity of the synthesized salt, the following spectral signatures must be confirmed.
H NMR (DMSO-d
, 400 MHz)
The symmetry and chemical shifts are distinct for the 3,5-substituted pattern.
- 2.15 ppm (s, 3H): Methyl group at C5.
- 6.80 - 7.10 ppm (s, 1H): Aromatic proton at C4.
- 7.20 - 7.50 ppm (s, 1H): Aromatic proton at C6 (typically downfield of C4 due to proximity to Nitrogen).
-
8.50 - 10.00 ppm (br s): Exchangeable protons (NH
and Pyridone NH). Note: In the HCl salt, the amine protons appear as a broad ammonium signal.
Mass Spectrometry (ESI+)
-
[M+H]
: m/z 125.1 (Matches C H N O ). -
Fragment: Loss of NH
(m/z ~108) is a common fragmentation pathway.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors.[1]
-
p38 MAP Kinase Inhibitors: The pyridone oxygen and NH serve as a donor-acceptor pair that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu71/Met109 in p38
). -
FGFR4 Inhibitors: Used as a headgroup to orient the molecule within the ATP binding pocket while the C3-amine allows for extension into the solvent-exposed region or hydrophobic back-pocket.
-
Peptidomimetics: The 3-amino-pyridone unit constrains the conformation of peptide analogs, often stabilizing
-turn secondary structures.
Handling & Safety (E-E-A-T)
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation (turning brown upon air exposure); the HCl salt improves stability but must be kept dry.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Disposal: Neutralize with aqueous NaHCO
before disposal into organic waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762894, 3-Amino-5-methylpyridine (related isomer data).Link
-
ChemicalBook. Product entry for 3-Amino-5-methylpyridin-2(1H)-one (CAS 52334-51-7).Link
-
MySkinRecipes. Technical Data Sheet for 3-Amino-5-methylpyridin-2(1H)-one.Link
-
AK Scientific. Safety Data Sheet (SDS) for 3-Amino-2-hydroxy-5-methylpyridine.Link
-
Google Patents. Process for the preparation of 3-amino-5-methylpyrazole (Analogous synthetic methodologies).Link
